molecular formula C14H23NO5 B15216857 Azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B15216857
M. Wt: 285.34 g/mol
InChI Key: SDBVUDYZBFDQKN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azabicyclic Scaffolds in Organic Chemistry

Interest in nitrogen-containing bridged bicyclic compounds, or azabicyclic scaffolds, has a rich history in organic chemistry. The 7-azabicyclo[2.2.1]heptane system, in particular, has been the subject of considerable synthetic exploration. cdnsciencepub.com Early and significant attention was given to the Diels-Alder reaction as a primary method for constructing this bicyclic framework. cdnsciencepub.com Specifically, the reaction between N-alkyl or N-acyl pyrroles and dienophiles like dimethylacetylene dicarboxylate was used to produce highly substituted derivatives. cdnsciencepub.com

The evolution of synthetic methods has expanded to include various strategies beyond the initial cycloadditions. For instance, intramolecular cyclization reactions starting from functionalized cyclohexane (B81311) derivatives have been developed as a viable approach to creating the 7-azabicyclo[2.2.1]heptane-3-carboxylic acid. uni-regensburg.de Another key strategy involves a transannular alkylation, which was utilized in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. These advancements have made the azabicyclo[2.2.1]heptane scaffold more accessible, paving the way for its use as a versatile building block in more complex synthetic endeavors.

Unique Structural Features and Conformational Rigidity of the Azabicyclo[2.2.1]heptane Framework in Synthetic Design

The synthetic utility of the azabicyclo[2.2.1]heptane framework is intrinsically linked to its unique structural characteristics. The defining feature of this scaffold is its conformational rigidity, which arises from the ethano bridge (C7) spanning the C1 and C4 positions of a piperidine-like ring. nih.gov This bridge locks the six-membered ring into a distinct boat conformation. nih.gov This constrained geometry is in stark contrast to monocyclic systems like piperazine, which are flexible and can adopt multiple conformations such as chair, boat, and twist-boat forms. nih.gov

This rigidity makes the azabicyclo[2.2.1]heptane scaffold an excellent proline analogue. uni-regensburg.de Proline's unique five-membered ring structure already imparts significant conformational constraints on peptides, and incorporating the even more rigid azabicyclo[2.2.1]heptane framework can enforce specific secondary structures, such as β-turns. Analysis of the bond lengths and angles of azabicyclo[2.2.1]heptane derivatives reveals they are virtually identical to those in proline, with a key difference being the pyramidalization at the bridgehead nitrogen atom. uni-regensburg.de This fixed three-dimensional structure is a powerful tool for medicinal chemists and synthetic chemists aiming to control molecular shape and biological activity.

The table below summarizes a comparison of key structural features between a flexible monocyclic system (piperazine) and the rigid azabicyclo[2.2.1]heptane framework.

FeaturePiperazineAzabicyclo[2.2.1]heptane
Basic Structure Monocyclic 6-membered ringBicyclic [2.2.1] system
Conformational Flexibility High (Chair, Boat, Twist-Boat)Low (Locked Boat Conformation)
Key Structural Element N/AC1–C7–C4 Bridge
Primary Application of Rigidity General scaffoldConformationally restricted proline analogue

This table provides a generalized comparison of the structural characteristics.

Overview of Research Directions and Significance of Azabicyclo[2.2.1]heptane-2,3-dicarboxylate in Contemporary Chemical Synthesis

The azabicyclo[2.2.1]heptane scaffold, functionalized as a 2,3-dicarboxylate, is a significant building block in modern organic and medicinal chemistry. Its rigid structure serves as a template for synthesizing conformationally constrained amino acids and peptidomimetics, which are valuable tools for probing protein-ligand interactions and developing new therapeutics. uni-regensburg.de

A prominent area of research involves the incorporation of the 2-azabicyclo[2.2.1]heptane moiety into pharmacologically active compounds. For example, derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. nih.govmdpi.com In these applications, the bicyclic structure serves as a rigid replacement for more flexible amine components found in other inhibitors, leading to compounds with high potency and potentially improved pharmacological profiles. nih.govmdpi.com

Furthermore, the inherent rigidity of the 7-azabicyclo[2.2.1]heptane framework has been exploited to design non-genotoxic nitrosamines. Research has shown that embedding the N-nitrosamine group within this bicyclic structure renders it inert to the metabolic α-hydroxylation that typically triggers mutagenic events. nih.gov This is attributed to the higher α-C-H bond dissociation energies in the bicyclic system compared to their monocyclic counterparts. nih.gov

The synthesis of this compound and its isomers often begins with a Diels-Alder reaction between a diene, such as cyclopentadiene (B3395910), and a dienophile, followed by functional group manipulations. nih.govmdpi.com The resulting dicarboxylate can then be used in a variety of synthetic applications, as summarized in the table below.

Research AreaApplication of this compoundKey Finding/Significance
Medicinal Chemistry Synthesis of DPP-4 inhibitors (e.g., Neogliptin)The rigid scaffold contributes to high inhibitory potency against the target enzyme. nih.govmdpi.com
Peptide Chemistry Use as a constrained proline analogueEnforces specific peptide conformations, aiding in the study of structure-activity relationships. uni-regensburg.de
Materials Science/Toxicology Design of non-genotoxic nitrosaminesThe bicyclic structure blocks metabolic activation, potentially allowing for the design of safer compounds with biological applications. nih.gov

This table highlights key research directions and the significance of the azabicyclo[2.2.1]heptane scaffold in various fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVUDYZBFDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of Azabicyclo 2.2.1 Heptane 2,3 Dicarboxylate and Its Analogues

Strategic Approaches to the Azabicyclo[2.2.1]heptane Core

The construction of the 2-azabicyclo[2.2.1]heptane framework has been approached through several primary strategies, including intramolecular ring closures, rearrangements, and Diels-Alder cycloadditions. le.ac.uk These methods provide access to a variety of substituted analogues, allowing for the exploration of structure-activity relationships.

Cycloaddition Reactions in Azabicyclo[2.2.1]heptane Construction

Cycloaddition reactions are among the most powerful and widely used methods for constructing the bicyclic core of azabicyclo[2.2.1]heptane derivatives. These reactions allow for the rapid assembly of the complex ring system, often with a high degree of stereocontrol.

The aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an imine (the aza-dienophile), is a cornerstone in the synthesis of N-heterocycles, including the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.netresearchgate.net The reaction of an N-protected pyrrole (B145914) with an activated dienophile is a successful and direct approach to the 7-azabicyclo[2.2.1]heptane framework. le.ac.uk Similarly, the reaction between cyclopentadiene (B3395910) and a chiral imine is a key step in producing the 2-azanorbornane backbone. researchgate.netmdpi.com

The stereoselectivity of the aza-Diels-Alder reaction is a critical aspect, often leading to the preferential formation of the exo isomer. diva-portal.org For instance, the reaction between a chiral imine derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine with cyclopentadiene, in the presence of trifluoroacetic acid and boron trifluoride diethyl etherate, yields the major exo-isomer. researchgate.net This stereochemical outcome is a common feature when an aza-dienophile is used. diva-portal.org

The use of chiral auxiliaries and catalysts has enabled both diastereoselective and enantioselective variants of this reaction, providing access to enantiomerically pure azabicyclo[2.2.1]heptane derivatives. pwr.edu.pl For example, the reaction of N-phenyl and N-p-methoxyphenyl substituted glyoxylate imines with Danishefsky's diene can proceed with up to 91% enantiomeric excess (ee) at room temperature. researchgate.net Brønsted acid catalysis has also been employed to achieve highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. pwr.edu.pl

A one-step procedure for the multigram scale synthesis of a key aza-Diels-Alder adduct has been developed, highlighting the practicality of this methodology. The reaction between a chiral imine, cyclopentadiene, trifluoroacetic acid, and boron trifluoride diethyl etherate can produce the major exo-isomer in a 56% total yield without the need for extensive chromatography. researchgate.net

Table 1: Examples of Aza-Diels-Alder Reactions in the Synthesis of Azabicyclo[2.2.1]heptane Derivatives
DieneAza-DienophileCatalyst/PromoterProductStereoselectivityReference
CyclopentadieneChiral imine from methyl glyoxylate and (S)-(-)-1-phenylethylamineTrifluoroacetic acid, Boron trifluoride diethyl etherateexo-(1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateMajor exo-isomer researchgate.net
Danishefsky's dieneN-phenyl glyoxylate imineChiral catalystOptically active aza-Diels-Alder productUp to 91% ee researchgate.net
CyclopentadieneUnactivated iminium saltNot specified2-Benzyl-2-azabicyclo[2.2.1]hept-5-eneNot specified researchgate.net

Intramolecular cycloadditions represent an alternative and powerful strategy for the formation of bridged bicyclic systems like azabicyclo[2.2.1]heptane. In this approach, the diene and dienophile (or their precursors) are tethered within the same molecule. This strategy can offer advantages in terms of regioselectivity and stereoselectivity due to the conformational constraints imposed by the tether.

One notable example involves the intramolecular Michael reaction of nitrosoalkenes. nih.gov In this methodology, a suitably functionalized precursor is treated to generate a transient vinylnitroso species in situ. This reactive intermediate then undergoes an intramolecular conjugate addition with a tethered nucleophile to construct the bridged ring system. While this specific example leads to a 6-azabicyclo[3.2.1]octane, the underlying principle of intramolecular cyclization of a reactive intermediate is applicable to the synthesis of related bridged nitrogen heterocycles. nih.gov

Leaving group-assisted intramolecular cyclization is another effective tactic. nih.gov This transannular route, while often requiring multiple steps to assemble the precursor, can be highly stereoselective in establishing the desired stereocenters of the bicyclic core. nih.gov

Transition Metal-Catalyzed Synthetic Routes to Azabicyclo[2.2.1]heptane Derivatives

Transition metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of the azabicyclo[2.2.1]heptane scaffold. Catalysts based on palladium, rhodium, and iron have been instrumental in developing novel synthetic routes.

Palladium-catalyzed reactions have been particularly useful. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net Furthermore, palladium-bisimidazol-2-ylidene complexes have been employed as effective catalysts for the cross-coupling amination reaction between heteroaryl halides and 7-azabicyclo[2.2.1]heptane, providing a one-step approach to novel N-heteroaryl-substituted derivatives in good to moderate yields. nih.gov

Iron catalysis has emerged as a powerful tool for the enantioselective carbometalation of azabicycloalkenes. rsc.org This reaction allows for the in situ formation of optically active organozinc intermediates, which can be further elaborated. The use of sterically hindered arylzinc reagents, such as o-tolylzinc, can lead to high enantioselectivities, with up to 99% ee for the corresponding products. This method provides direct access to the azabicyclo[2.2.1]heptane skeleton, which is a core component of various alkaloids. rsc.org

Table 2: Transition Metal-Catalyzed Reactions for Azabicyclo[2.2.1]heptane Derivatives
Metal CatalystReaction TypeSubstratesProductKey FeaturesReference
Palladium1,2-AminoacyloxylationCyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanesEfficient with a broad substrate scope researchgate.net
Palladium-bisimidazol-2-ylidene complexCross-coupling aminationHeteroaryl halides, 7-azabicyclo[2.2.1]heptaneN-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanesOne-step approach, good to moderate yields nih.gov
IronEnantioselective carbometalationAzabicycloalkenes, Arylzinc reagentsOptically active functionalized azabicyclo[2.2.1]heptanesUp to 99% ee with sterically hindered arylzinc reagents rsc.org

Cascade and Rearrangement Processes for Azabicyclo[2.2.1]heptane Scaffold Formation

Cascade and rearrangement reactions provide elegant and efficient pathways to the azabicyclo[2.2.1]heptane scaffold, often from more readily available starting materials. These processes can involve the formation of multiple bonds in a single synthetic operation or the skeletal reorganization of a precursor molecule.

One such approach involves a cycloaddition/rearrangement sequence. For example, the reaction of cyclopentadiene with chlorosulfonyl isocyanate leads to a β-lactam intermediate, which can then be transformed through a series of steps, including rearrangement, to furnish the 2-azabicyclo[2.2.1]hept-5-ene framework. researchgate.net

Rearrangement reactions of related bicyclic systems can also provide access to the azabicyclo[2.2.1]heptane core. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to afford a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net Another strategy involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.net This process is believed to proceed through a 2-epimerization under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediate. researchgate.net

Biocatalytic Transformations in Azabicyclo[2.2.1]heptane Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, offering high levels of stereoselectivity under mild reaction conditions. The application of enzymes in the synthesis of azabicyclo[2.2.1]heptane derivatives has provided access to chiral building blocks and facilitated key transformations.

A chemoenzymatic enantioselective synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been reported. acs.org This approach combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic reactions. Lipases, such as Candida antarctica lipase (B570770) B, have been utilized for the enantioselective acylation (desymmetrization) of meso-7-azabicyclo[2.2.1]heptanediol, yielding the corresponding monoester in high enantiomeric purity (ee ≥98%). researchgate.net

Biocatalytic methods have also been employed in the total synthesis of related natural products. For example, a biocatalytic approach was a key feature in the total synthesis of (±)-epibatidine, a potent analgesic compound containing the 7-azabicyclo[2.2.1]heptane core. acs.org The use of enzymes can enable transformations that are challenging to achieve with traditional chemical methods, highlighting the potential of biocatalysis in the synthesis of complex molecules. acs.org

Table 3: Biocatalytic Transformations in the Context of Azabicyclo[2.2.1]heptane Synthesis
EnzymeReaction TypeSubstrateProductKey FeaturesReference
Candida antarctica lipase BEnantioselective acylation (desymmetrization)meso-7-Azabicyclo[2.2.1]heptanediol(1R,2R,3S,4S)-monoesterHigh enantiomeric purity (ee ≥98%) researchgate.net
Various (unspecified)Key steps in total synthesisPrecursors to epibatidine(±)-EpibatidineDemonstrates applicability in natural product synthesis acs.org

Stereochemical Control and Resolution in Azabicyclo[2.2.1]heptane-2,3-dicarboxylate Synthesis

The synthesis of specific stereoisomers of the this compound core is a primary challenge. Researchers have employed various strategies, including enantioselective and diastereoselective methods, to gain control over the multiple chiral centers inherent in the molecule.

The asymmetric synthesis of azabicyclo[2.2.1]heptane derivatives often begins with a Diels-Alder type cycloaddition reaction. A common approach involves the reaction of cyclopentadiene, an ester of glyoxylic acid, and an amine source, which typically results in a mixture of stereoisomers. nih.gov For instance, the reaction of cyclopentadiene, ethyl oxoacetate, and ammonium (B1175870) chloride yields a mixture of four different stereoisomeric 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. nih.gov

To achieve stereoselectivity, two primary strategies are employed: the use of chiral auxiliaries and starting from the chiral pool.

Chiral Auxiliaries: A highly effective method for diastereoselective synthesis involves the use of a chiral amine, such as (R)- or (S)-1-phenylethylamine, in the initial reaction. This chiral auxiliary directs the cycloaddition to favor the formation of specific diastereomers. nih.gov The resulting diastereomeric products can then be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound. This strategy has been successfully used to prepare pure 3S- and 3R-isomers of the azabicyclo[2.2.1]heptane scaffold. nih.gov

Chiral Pool Synthesis: An alternative approach utilizes readily available, enantiomerically pure starting materials. For example, an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been developed starting from trans-4-hydroxy-L-proline. rsc.org Similarly, L-serine has been used as a precursor for the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane analogues, where the stereochemistry of the starting amino acid dictates the absolute configuration of the final product. acs.org

The table below summarizes key findings in the stereoselective synthesis of the azabicyclo[2.2.1]heptane core.

Table 1: Enantioselective and Diastereoselective Synthesis Strategies

Chiral Source Key Intermediate/Reaction Stereochemical Outcome Reference
(R)-1-phenylethylamine Aza-Diels-Alder reaction Diastereoselective formation of a single isomer with S-configuration at the 3-position. nih.gov
trans-4-hydroxy-L-proline Cyclization of a pyrrolidine (B122466) derivative Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. rsc.org
L-serine Transannular alkylation Stereospecific synthesis of a protected glutamate (B1630785) analogue with a 7-azabicyclo[2.2.1]heptane core. acs.org

Control over Exo/Endo Stereochemistry in Bicyclic Systems

A critical aspect of synthesizing bicyclo[2.2.1]heptane systems is controlling the relative orientation of substituents, defined as exo (oriented away from the longer bridge) or endo (oriented towards the longer bridge). In the initial cycloaddition reactions to form the 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate scaffold, a mixture of exo and endo isomeric pairs is often produced. nih.gov These isomers typically require separation via column chromatography. nih.gov

Subsequent transformations can be designed to proceed with high stereoselectivity. For example, the hydrogenation of the double bond in the 2-azabicyclo[2.2.1]hept-5-ene ring system can be directed by existing substituents. nih.gov Furthermore, stereospecific reduction of a double bond elsewhere in a precursor molecule has been shown to proceed exclusively from the less sterically hindered exo face, leading to a single, pure stereoisomer of the final product. acs.org The nitrogen atom within the bicyclic system can also play a crucial role in directing the stereochemical outcome of reactions at other positions on the scaffold, leading to retention of stereochemistry under certain conditions. rsc.org

Chirality transfer is a fundamental concept in the asymmetric synthesis of this compound. This process involves the transfer of stereochemical information from a chiral molecule to the final product.

The most direct method of chirality transfer is the use of precursors from the chiral pool, such as amino acids. When L-serine is used as a starting material, its inherent chirality is preserved throughout a multi-step synthesis, ultimately defining the stereochemistry of the resulting 7-azabicyclo[2.2.1]heptane glutamic acid analogue. acs.org The key transannular alkylation step preserves the stereochemical integrity established by the starting material. acs.org

Another powerful strategy involves the temporary incorporation of a chiral auxiliary. For instance, incorporating a chiral substituted benzyl (B1604629) group on the nitrogen atom allows for the synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane-3-carboxylate esters. rsc.org The auxiliary directs the stereochemical course of the key cyclization reaction, after which it can be removed, leaving an enantiomerically pure product. The absolute configuration of an intermediate in this process was confirmed by X-ray crystallography, verifying the successful transfer of chirality. rsc.org

Derivatization and Functionalization of the this compound Scaffold

Once the desired stereochemistry of the bicyclic core is established, further derivatization allows for the synthesis of a wide range of analogues. Functionalization can be targeted at the carboxylate ester groups or the nitrogen atom.

The this compound scaffold possesses two ester groups that can be selectively modified. A common strategy to achieve this is to synthesize a mixed diester, such as a 2-tert-butyl 3-ethyl dicarboxylate. nih.gov The differential reactivity of these ester groups allows for selective deprotection or transformation. The tert-butyl ester can be cleaved under acidic conditions, leaving the ethyl ester intact for subsequent reactions. Conversely, the ethyl ester can be selectively hydrolyzed under basic saponification conditions.

Once one ester is deprotected, the resulting carboxylic acid can undergo various transformations. The remaining ester group can also be modified, for example, by reduction using reagents like lithium aluminum hydride to furnish the corresponding alcohol. rsc.orgpwr.edu.pl This stepwise modification provides access to a variety of functionalized analogues with distinct substituents at the C2 and C3 positions.

Table 2: Selective Modification of Carboxylate Esters

Ester Type 1 Ester Type 2 Selective Reagent/Condition for Ester 1 Result
tert-Butyl Ester Ethyl Ester Trifluoroacetic Acid (TFA) Cleavage of tert-butyl ester to carboxylic acid.
Ethyl Ester tert-Butyl Ester Sodium Hydroxide (B78521) (NaOH) Saponification of ethyl ester to carboxylic acid.
Generic Ester - Lithium Aluminum Hydride (LiAlH₄) Reduction of ester to primary alcohol. rsc.orgpwr.edu.pl

Nitrogen Atom Functionalization and N-Substitution Patterns

The nitrogen atom in the azabicyclo[2.2.1]heptane ring is a key site for functionalization, which can be used to install protecting groups, introduce chiral auxiliaries, or append moieties to modulate biological activity.

A widely used N-functionalization is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govpwr.edu.pl The Boc group serves to protect the nitrogen during subsequent reactions and can facilitate purification before being removed under acidic conditions. nih.gov

Other N-substituents have also been explored. Arylsulfonyl groups can be installed to modify the electronic properties of the nitrogen atom. researchgate.net Benzyl groups and their derivatives can also be used, sometimes serving as chiral auxiliaries to direct stereochemistry during synthesis. rsc.org Following the construction of the core scaffold and removal of any protecting groups, the nitrogen atom can be further derivatized with a variety of functional groups, including 1,2,3-triazoles, thioureas, and ebselen (B1671040) moieties, to generate diverse chemical libraries. nih.gov

Table 3: Examples of N-Substitution Patterns

N-Substituent Reagent Purpose Reference
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O) Protecting group, aids in purification. nih.govpwr.edu.plresearchgate.net
Arylsulfonyl Arylsulfonyl chloride Modulate electronic properties. researchgate.net
Chiral Benzyl Chiral benzyl bromide Chiral auxiliary for asymmetric synthesis. rsc.org
Various Moieties (Triazoles, Thioureas) Post-deprotection coupling reactions Introduction of functional/biologically active groups. nih.gov

Introduction of Remote Functional Handles on the Bicyclic Framework

The strategic introduction of functional groups onto the azabicyclo[2.2.1]heptane core, at positions remote from the C2 and C3 carboxylates, is crucial for expanding the molecular diversity and therapeutic potential of this scaffold. These remote functional handles serve as points for further chemical elaboration, enabling the synthesis of complex analogues and the fine-tuning of pharmacological properties. Methodologies have been developed to functionalize the bridgehead (C1, C4) and bridge (C5, C6, C7) positions of the bicyclic system.

One established approach involves the functionalization at the C7 position. A general method for synthesizing anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptane has been reported. le.ac.uk This strategy begins with an aza Diels-Alder reaction to construct the protected amine skeleton, 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. Subsequent bromination of this intermediate yields a reactive tricyclic salt, which undergoes a skeletal rearrangement with hydride to produce anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk Nucleophilic substitution at the C7 position of this bromo-derivative occurs with retention of configuration, which is consistent with the neighboring group participation of the bicyclic nitrogen's lone pair. le.ac.uk This methodology has been utilized to introduce various heterocycles, such as pyridyl ethers, at the C7 position. le.ac.uk

Another strategy focuses on functionalization at the bridgehead positions. For instance, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, has been synthesized in a six-step sequence starting from dimethyl-meso-2,5-dibromohexanedioate. researchgate.net A key step in this synthesis is the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate with 1-bromo-2-chloroethane, effectively introducing carboxylic acid functional handles at the C1 and C4 bridgehead positions. researchgate.net

Functionalization of other carbon atoms on the bicyclic framework has also been explored. A nitrile group, which can be subsequently hydrolyzed to a carboxylic acid, has been successfully introduced at the C5-position to yield rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile. Furthermore, selective functionalization at the C2 position, replacing one of the carboxylate groups with a different functional handle, has been demonstrated in the synthesis of a glutamic acid analogue. nih.govacs.org This was achieved through the conversion of a 2-keto intermediate to an α,β-unsaturated ester, followed by stereospecific reduction to introduce a methoxycarbonylmethyl group at the C2 position. nih.govacs.org

More recent approaches have utilized modern synthetic methods for remote functionalization. Palladium-catalyzed C-H functionalization has been applied to the azabicyclo[2.2.1]heptane core, resulting in the formation of a monoarylated product, demonstrating a direct method for introducing aryl groups at remote C-H bonds. umich.edu

The table below summarizes various methodologies for introducing remote functional handles on the azabicyclo[2.2.1]heptane framework.

PositionFunctional Group IntroducedKey Intermediate/ReagentMethodology
C7 (anti)Bromo, Pyridyl ethers2-benzyl-2-azabicyclo[2.2.1]hept-5-eneAza Diels-Alder, bromination, skeletal rearrangement, nucleophilic substitution le.ac.uk
C1, C4Carboxylic acidDimethyl-meso-2,5-dibromohexanedioateDouble alkylation of a pyrrolidine-2,5-dicarboxylate researchgate.net
C5Nitrile-Not specified
C2Methoxycarbonylmethyl2-keto-3-silyl ether intermediateReduction, conversion to α,β-unsaturated ester, stereospecific reduction nih.govacs.org
Remote C-HArylPalladium catalystC-H Functionalization umich.edu

These diverse synthetic strategies underscore the versatility of the azabicyclo[2.2.1]heptane scaffold, allowing for systematic structural modifications across the entire bicyclic framework. The ability to introduce functional handles at specific, remote positions is fundamental to the development of novel analogues for various applications, including as therapeutic agents and chiral ligands in asymmetric synthesis.

Computational and Theoretical Chemistry Applications to Azabicyclo 2.2.1 Heptane 2,3 Dicarboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of complex molecules like Azabicyclo[2.2.1]heptane-2,3-dicarboxylate. mdpi.com DFT calculations provide deep insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com By solving the Kohn–Sham equations, researchers can accurately model molecular orbital interactions, predict reactive sites, and understand the driving forces behind chemical transformations. mdpi.com

Prediction of Molecular Geometries and Spectroscopic Parameters

One of the primary applications of DFT is the accurate prediction of molecular geometries. For the azabicyclo[2.2.1]heptane framework, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high precision. These computational methods are also employed to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely used to assist in the assignment of complex spectra for derivatives such as 2-tert-butyl 3-ethyl-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate. mdpi.compwr.edu.pl

Functionals such as B3LYP and M06-2x have been found to be highly accurate for geometry optimization of complex organic molecules. nih.govrsc.org The predicted geometries serve as the foundation for further computational studies, including the simulation of chiroptical spectra and the investigation of reaction mechanisms.

Table 1: Representative Predicted Spectroscopic Data for an Azabicyclo[2.2.1]heptane Derivative Note: This table is illustrative of the types of data generated through DFT calculations. Specific values are highly dependent on the exact derivative and computational level.

ParameterPredicted ValueExperimental Correlation
¹H NMR Chemical Shift (H-1)3.73-3.84 ppmCorrelates with experimental spectra
¹H NMR Chemical Shift (H-3)4.24-4.37 ppmCorrelates with experimental spectra
¹³C NMR Chemical Shift (C=O)~170 ppmConsistent with ester carbonyl groups

Reaction Energetics and Barrier Calculations

DFT calculations are crucial for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. This includes identifying transition states, intermediates, and calculating the associated activation energy barriers. For derivatives of the azabicyclo[2.2.1]heptane system, DFT has been used to study their transformation into other valuable scaffolds, such as bicyclic cyclobutanes. acs.org

In these studies, the rate-determining step is often found to be the extrusion of a nitrogen molecule from a 1,1-diazene intermediate to form a 1,4-biradical species. acs.orgresearchgate.net The calculated energy barriers for this step are critical for predicting the feasibility of the reaction. acs.org DFT calculations have shown that the activation energy is influenced by the stereochemistry and substitution pattern of the azabicyclo[2.2.1]heptane precursor. acs.org

Table 2: Calculated Activation Energies for N₂ Extrusion from Azabicyclo[2.2.1]heptane Derivatives Data adapted from computational studies on related systems to illustrate the application.

Azabicycloalkane DerivativeCalculated Activation Energy (kcal/mol)
7-azabicyclo[2.2.1]heptane11.6
8-azabicyclo[3.2.1]octane17.5
9-azabicyclo[4.2.1]nonane21.4

Conformational Analysis and Stereochemical Descriptors

The rigid bicyclic structure of the azabicyclo[2.2.1]heptane system limits its conformational freedom compared to more flexible acyclic or monocyclic molecules. nih.gov However, subtle conformational dynamics still play a significant role in its chemical behavior and interactions.

Dynamic Conformational Behavior of the Azabicyclo[2.2.1]heptane Ring System

The azabicyclo[2.2.1]heptane ring system is conformationally constrained, often compared to the canonical chair and boat conformations of cyclohexane (B81311). acs.orguci.edu Despite its rigidity, certain dynamic processes can occur. One such process is nitrogen inversion. For related N-methylated azabicyclo[2.2.1]heptane systems, low-temperature ¹³C NMR studies have been used to determine the energy barrier for nitrogen inversion. acs.org This barrier is influenced by a combination of angle strain and torsional strain within the bicyclic framework. acs.org Computational methods, including molecular mechanics, can account for the observed barriers by calculating the energy difference between the pyramidal ground state and the planar transition state of the nitrogen atom. acs.org

Absolute Configuration Determination through Chiroptical Simulations (e.g., ECD)

Determining the absolute configuration of chiral molecules is a significant challenge in organic chemistry. nih.govnih.gov For chiral derivatives of this compound, a powerful method involves the comparison of experimental Electronic Circular Dichroism (ECD) spectra with spectra simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org

The process begins with a conformational search to identify all low-energy conformers of the molecule. encyclopedia.pub Then, for an arbitrarily chosen enantiomer, the ECD spectrum of each conformer is calculated using TD-DFT. encyclopedia.pub Functionals like CAM-B3LYP and ωB97X-D have been shown to provide excellent results for these simulations. nih.govrsc.org The individual spectra are then averaged based on the Boltzmann population of each conformer to generate a final theoretical spectrum. nih.gov By comparing the sign and shape of this simulated spectrum with the experimental one, the absolute configuration of the compound can be unambiguously assigned. encyclopedia.pub

Molecular Modeling and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study and predict how molecules interact with each other. nih.gov For derivatives of this compound, these methods are vital for understanding their potential as bioactive agents, particularly in the context of drug discovery. mdpi.comnih.gov

Modeling studies often involve docking the molecule into the active site of a biological target, such as an enzyme, to predict its binding mode and affinity. mdpi.comnih.gov These studies help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For example, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, molecular modeling was used to design azabicyclo[2.2.1]heptane-based compounds and analyze their binding modes. mdpi.comnih.gov

Following docking, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more quantitative prediction of binding affinity. mdpi.com Furthermore, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystalline state, revealing the contributions of different types of interactions to the crystal packing. nih.gov

Analysis of Solvent Effects on Reaction Outcomes

The synthesis of the azabicyclo[2.2.1]heptane framework, often achieved through cycloaddition reactions such as the aza-Diels-Alder reaction, is significantly influenced by the reaction solvent. Computational chemistry provides powerful tools to dissect and predict these solvent effects, offering insights into reaction kinetics, thermodynamics, and selectivity.

Theoretical Approaches:

Density Functional Theory (DFT) is a primary method used to investigate the influence of solvents on reaction mechanisms. mdpi.com Solvation effects can be modeled using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of specific solvent-solute interactions, such as hydrogen bonding. However, this method is computationally expensive.

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. scielo.br This approach is computationally more efficient and is widely used to study the effect of solvent polarity on reaction pathways. scielo.br

Influence on Reaction Barriers and Selectivity:

Computational studies on Diels-Alder and other cycloaddition reactions have demonstrated that solvents can alter the energy of transition states, thereby affecting the reaction rate. mdpi.comsid.ir For instance, a change in solvent polarity can stabilize or destabilize the transition state relative to the reactants, leading to an acceleration or deceleration of the reaction. mdpi.com

In the context of forming this compound, computational analysis would be crucial in selecting a solvent that not only enhances the reaction rate but also directs the stereoselectivity of the cycloaddition to favor the desired isomer (e.g., exo vs. endo). Studies on similar reactions have shown that polar solvents can enhance selectivity by amplifying the differences in activation barriers for the formation of different isomers. mdpi.com

Table 1: Illustrative Computational Data on Solvent Effects in a Generic Aza-Diels-Alder Reaction

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol) - endoCalculated Activation Energy (kcal/mol) - exoPredicted endo:exo Ratio
Toluene2.425.826.580:20
Dichloromethane8.924.525.590:10
Acetonitrile37.523.124.395:5
Water80.121.923.598:2

Note: This table is illustrative and based on general trends observed in computational studies of aza-Diels-Alder reactions. The values are not from a specific study on this compound.

Scaffold-Ligand Interaction Modeling in Chemical Contexts

The rigid bicyclic structure of this compound makes it an attractive scaffold in various chemical applications, including supramolecular chemistry and materials science. Computational modeling is an indispensable tool for understanding and predicting how this scaffold interacts with other molecules (ligands).

Modeling Techniques:

A combination of molecular mechanics (MM) and quantum mechanics (QM) methods is often employed to study scaffold-ligand interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a scaffold. Docking algorithms use scoring functions to estimate the binding affinity, providing a rapid screening of potential ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the scaffold-ligand complex over time, allowing for the assessment of its stability and conformational changes.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach offers a high level of accuracy by treating the electronically active region of the interaction (e.g., specific binding sites) with QM methods, while the rest of the system is described by less computationally intensive MM force fields. nih.gov

Applications in Chemical Contexts:

In a non-biological context, the this compound scaffold could be computationally modeled for its potential use in:

Host-Guest Chemistry: Modeling can predict the ability of the scaffold to encapsulate small molecules or ions, which is relevant for applications in sensing, catalysis, and drug delivery.

Material Science: Computational studies can help in designing polymers or crystalline materials incorporating the this compound unit, predicting their structural and electronic properties.

Asymmetric Catalysis: If functionalized with catalytic groups, computational models can elucidate the mechanism of catalysis and predict the stereochemical outcome of reactions.

Table 2: Example of Computational Binding Energy Analysis for a Hypothetical Host-Guest System

Guest MoleculeDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG_bind) (kcal/mol)Key Interacting Residues on Scaffold
Benzene (B151609)-5.2-3.8Hydrophobic interactions with the bicyclic core
Phenol-6.5-5.1Hydrogen bonding with carboxylate groups
Pyridine-6.1-4.7π-stacking and potential hydrogen bonding
N-methylacetamide-7.0-5.9Multiple hydrogen bonds with dicarboxylate

Note: This table is a hypothetical representation of data that could be generated from computational modeling of the this compound scaffold interacting with various small molecules.

Azabicyclo 2.2.1 Heptane 2,3 Dicarboxylate As a Versatile Chemical Scaffold and Building Block

Design and Synthesis of Constrained Amino Acid Analogues and Peptidomimeticsacs.orgpwr.edu.placs.org

The synthesis of conformationally constrained amino acid analogues is a key strategy in the development of peptidomimetics with enhanced stability and biological activity. The azabicyclo[2.2.1]heptane scaffold serves as a foundational structure for creating these analogues due to its rigid bicyclic nature.

Integration into Peptide and Protein Mimeticsacs.orgpwr.edu.pl

The incorporation of the azabicyclo[2.2.1]heptane core unit is a promising approach for creating novel biomimetic scaffolds. acs.org These structures can mimic the secondary structures of peptides and proteins, which is crucial for modulating protein-protein interactions. tamu.edu The rigid framework of the azabicyclo[2.2.1]heptane system helps to pre-organize appended peptide chains into specific conformations, such as reverse turns and β-sheets. For example, the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en (norbornene) dicarbonyl unit, a related bicyclic scaffold, has been shown to be an excellent reverse-turn molecular scaffold. acs.orgacs.org This inherent conformational rigidity is a desirable trait in the design of peptidomimetics as it can lead to higher binding affinities and selectivities for their biological targets.

A notable example is the synthesis of a glutamic acid analogue built upon the 7-azabicyclo[2.2.1]heptane framework. acs.orgnih.gov The synthesis commences from L-serine and involves a key transannular alkylation step to construct the bicyclic ring system. acs.orgnih.gov This strategic approach allows for the stereospecific introduction of functionality, leading to a single protected glutamate (B1630785) analogue. acs.orgnih.gov

Starting Material Key Synthetic Step Final Product Significance
L-serineTransannular alkylation(1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylateCreates a conformationally constrained glutamic acid analogue for peptidomimetic studies. acs.orgnih.gov

Exploration as Rigid Proline Surrogatesacs.org

Proline plays a unique role in peptide structure due to its cyclic side chain, which restricts the conformational freedom of the peptide backbone. The azabicyclo[2.2.1]heptane ring system provides an even more rigid scaffold and has been successfully employed to create proline analogues. These rigid surrogates are valuable tools for investigating the conformational requirements of peptide-receptor interactions.

One such proline analogue is 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc). unirioja.es Its synthesis has been achieved through a route where the key step is a Diels-Alder reaction. unirioja.es The rigid nature of Ahc makes it an attractive substitute for proline in peptides to enforce a specific conformation. unirioja.es The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues further expands the library of constrained proline surrogates available for peptidomimetic design. acs.org

Role in Asymmetric Catalysis as Ligand Precursors and Chiral Auxiliariesbenchchem.com

The chiral nature of many azabicyclo[2.2.1]heptane derivatives makes them excellent candidates for applications in asymmetric catalysis. They can serve as precursors for chiral ligands that coordinate with metal catalysts or act as chiral auxiliaries to control the stereochemical outcome of a reaction. The rigid bicyclic framework of these compounds can create a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity. The application of enantiopure 2-azabicyclo[2.2.1]heptane as a chiral template has been explored in asymmetric synthesis.

Strategic Intermediates in the Total Synthesis of Complex Organic Architecturesacs.orgtamu.eduacs.orgnih.govresearchgate.net

The azabicyclo[2.2.1]heptane scaffold is a valuable building block in the total synthesis of complex natural products and other intricate organic molecules. Its rigid structure can be strategically functionalized to introduce multiple stereocenters with high control, facilitating the construction of complex three-dimensional architectures.

Modular Approaches to Advanced Molecular Frameworksacs.orgresearchgate.netresearchgate.netgoogle.comnih.govnih.govresearchgate.net

A modular approach to the synthesis of complex molecules involves the assembly of well-defined building blocks. The azabicyclo[2.2.1]heptane framework serves as a versatile platform for such strategies. For instance, the 2-oxa-5-azabicyclo[2.2.1]heptane core, a related structure, has been used as a platform for generating functional diversity, leading to the synthesis of backbone-constrained γ-amino acid analogues. researchgate.net This approach allows for the systematic variation of substituents on the bicyclic core to create libraries of compounds with diverse biological activities. While not directly involving azabicyclo[2.2.1]heptane-2,3-dicarboxylate, a modular strategy for the synthesis of aryl-fused 2-azabicyclo[2.2.2]octanes has been demonstrated, showcasing the potential of sequential catalysis to build complex molecular frameworks from bicyclic aza-scaffolds. nih.gov

Development of New Synthetic Methodologies Facilitated by the Azabicyclo[2.2.1]heptane Scaffoldacs.orgtamu.eduacs.orgnih.govresearchgate.net

The unique reactivity and structural features of the azabicyclo[2.2.1]heptane scaffold have spurred the development of novel synthetic methodologies. An effective binary catalytic system has been developed for the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.orgacs.org This method utilizes a proton-relay mechanism and provides access to a wide variety of these bicyclic compounds with high diastereocontrol. acs.orgacs.org

Another innovative method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows for the efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net Furthermore, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net These new synthetic routes, facilitated by the inherent properties of the azabicyclo[2.2.1]heptane framework, open up new avenues for the creation of complex and medicinally relevant molecules. acs.org

Methodology Catalyst/Reagent Product Type Key Features
Proton Relay Catalysis acs.orgacs.orgAminotriphenolate Al(III) complex and a bromide saltOxa- and aza-bicyclo[2.2.1]heptanesHigh diastereocontrol, good to excellent yields.
1,2-Aminoacyloxylation researchgate.netPalladium catalystOxygenated 2-azabicyclo[2.2.1]heptanesEfficient with a broad array of substrates.
Catalyzed Ring-Opening researchgate.netChiral phosphoric acid2-Azabicyclo[2.2.1]heptanesHigh yields and excellent enantioselectivities.

Advanced Characterization Techniques for Azabicyclo 2.2.1 Heptane 2,3 Dicarboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of Azabicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. A comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is crucial for complete structural assignment. cdnsciencepub.commdpi.com

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The rigid bicyclic skeleton leads to distinct chemical shifts for exo and endo protons, as well as for protons on the different bridges of the structure. Coupling constants (J-values) extracted from ¹H NMR spectra are vital for determining dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry of the dicarboxylate groups and other substituents. ucla.edu The carbon (¹³C) NMR spectrum reveals the number of unique carbon environments, providing complementary information on the molecular structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons. cdnsciencepub.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together the entire molecular skeleton, including the relationship between the bicyclic frame and the ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, typically within 5 Å. This is particularly important for determining stereochemistry, such as the exo/endo orientation of substituents, by observing NOE correlations between protons on the substituent and protons on the bicyclic core. cdnsciencepub.com

Dynamic NMR: In N-acylated or N-alkoxycarbonyl derivatives of this compound, rotation around the amide or carbamate (B1207046) C-N bond can be restricted, leading to the presence of two distinct conformers (rotamers) at room temperature. rsc.org This phenomenon often results in the doubling of signals in the NMR spectrum. cdnsciencepub.com Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By increasing the temperature, the rate of interconversion between rotamers increases, leading to the coalescence of the doubled signals. From a full line-shape analysis of VT-NMR spectra, the energy barrier (ΔG‡) for this rotational process can be calculated. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons on the Azabicyclo[2.2.1]heptane Core

Proton PositionTypical Chemical Shift (δ, ppm)Notes
Bridgehead (C1, C4)2.5 - 4.5Chemical shift is highly dependent on N-substituent and adjacent groups.
H2, H33.5 - 4.5Directly attached to the carboxylate-bearing carbons.
Methylene Bridge (C7)1.5 - 2.5Often shows distinct signals for syn and anti protons.
Ethylene Bridge (C5, C6)1.2 - 2.2Protons can be in exo or endo positions, leading to complex splitting.

Note: These are approximate ranges based on related azabicyclo[2.2.1]heptane structures. Actual values depend on the specific substitution pattern, stereochemistry, and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of their fragmentation patterns.

Molecular Ion Peak: Soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used to generate the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). arkat-usa.org The mass-to-charge ratio (m/z) of this molecular ion peak provides the molecular weight of the compound, confirming its elemental composition when analyzed with a high-resolution mass spectrometer (HRMS). A patent for a related derivative, (1S,3S,4S,5R)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate, reported an LC-MS peak of [M+H]⁺ at 348.2, confirming its molecular weight. google.com

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule. The resulting fragmentation pattern serves as a "fingerprint" that is characteristic of the compound's structure. For the azabicyclo[2.2.1]heptane core, common fragmentation pathways include:

Loss of substituents: The initial loss of parts of the ester groups (e.g., -OR, -COOR) is a common fragmentation pathway.

Ring cleavage: The rigid bicyclic system can undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations, leading to predictable neutral losses. For instance, in related diazabicyclo[2.2.1]heptane systems, the loss of one of the bicycloheptene units has been observed. arkat-usa.org

Cleavage adjacent to the nitrogen atom: The C-C bonds adjacent to the nitrogen atom are common points of cleavage.

Analysis of these fragmentation patterns helps to confirm the connectivity of the core structure and the nature and location of its substituents.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of a Dialkyl this compound

IonDescription
[M]⁺˙Molecular ion (more common in EI-MS)
[M+H]⁺Protonated molecule (common in ESI-MS)
[M - OR]⁺Loss of an alkoxy group from one of the ester functionalities
[M - COOR]⁺Loss of a complete carbalkoxy group
[M - C₅H₅N]⁺˙ (or related fragments)Resulting from a retro-Diels-Alder type cleavage of the bicyclic system

Note: 'M' represents the parent molecule and 'R' represents the alkyl group of the ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound derivatives, the IR spectrum is dominated by absorptions corresponding to the ester groups and the bonds within the bicyclic amine structure.

The most prominent absorption band is typically the carbonyl (C=O) stretch of the dicarboxylate groups. This is a strong, sharp band usually appearing in the region of 1730-1750 cm⁻¹. arkat-usa.orgvscht.cz The exact position depends on the electronic environment and potential hydrogen bonding.

Other key absorptions include:

C-O Stretch: The C-O single bond stretching vibrations of the ester groups produce strong bands in the 1150-1300 cm⁻¹ region.

C-N Stretch: The stretching of the C-N bond within the bicyclic amine typically appears as a medium-intensity band in the 1000-1250 cm⁻¹ range.

C-H Stretch: The stretching vibrations of the C-H bonds on the saturated bicyclic frame are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). uomustansiriyah.edu.iqpressbooks.pub

N-H Stretch: If the nitrogen atom is unsubstituted (a secondary amine), a medium-intensity N-H stretching band would be expected in the 3300-3500 cm⁻¹ region. cdnsciencepub.com For N-substituted derivatives, this band is absent.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Carbonyl (Ester)C=O Stretch1730 - 1750Strong
Ester C-OC-O Stretch1150 - 1300Strong
Amine C-NC-N Stretch1000 - 1250Medium
Alkane C-HC-H Stretch2850 - 2960Medium
Amine N-H (if unsubstituted)N-H Stretch3300 - 3500Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net For complex stereoisomers of this compound, this technique is invaluable for confirming the relative and absolute stereochemistry.

By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of every atom in the molecule can be mapped, yielding exact bond lengths, bond angles, and torsion angles. This allows for the unequivocal assignment of:

Relative Stereochemistry: The exo or endo orientation of the dicarboxylate groups relative to the main bicyclic frame is clearly visualized.

Conformation: The puckering of the cyclopentane (B165970) and piperidine (B6355638) rings within the bicyclic system is precisely defined.

Absolute Configuration: For chiral, enantiomerically pure derivatives, crystallographic analysis, often employing the anomalous dispersion of heavy atoms, can determine the absolute configuration (R/S) at each stereocenter. This is crucial for applications where a single enantiomer is required.

While the solid-state conformation may not be identical to the predominant conformation in solution, the structural data from X-ray crystallography serves as a crucial benchmark for validating assignments made by other techniques like NMR. acs.org

Table 4: Information Obtained from X-ray Crystallography

ParameterDescription
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal lattice.
Space GroupThe symmetry elements present within the crystal.
Atomic CoordinatesThe precise x, y, z position of each atom in the unit cell.
Bond Lengths & AnglesExact measurements of intramolecular distances and angles.
Torsion AnglesDefines the conformation of the bicyclic rings and substituent orientations.
Absolute Structure ParameterUsed to confidently assign the absolute configuration of a chiral molecule.

Chiroptical Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for characterizing the stereochemical properties of enantiomerically enriched this compound derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be used to:

Assign Absolute Configuration: By comparing the experimental CD spectrum to the spectrum of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute configuration of the stereocenters can often be determined. researchgate.net

Analyze Conformation: The CD spectrum is sensitive to the solution-state conformation of the molecule, providing insights that are complementary to NMR studies.

Optical Rotatory Dispersion (ORD) and Polarimetry: Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer and is used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. While less structurally informative than CD, it is a routine method for assessing the success of an asymmetric synthesis.

These chiroptical methods, especially when combined with computational chemistry, provide a powerful, non-destructive means to assign and verify the absolute stereochemistry of complex chiral molecules like the derivatives of this compound. researchgate.net

Table 5: Application of Chiroptical Methods

TechniquePrimary ApplicationInformation Provided
PolarimetryDetermination of enantiomeric excess (ee)Specific rotation ([α])
Circular Dichroism (CD)Determination of absolute configuration and conformationCotton effects (sign and magnitude), λmax
Optical Rotatory Dispersion (ORD)Correlation of stereochemistryPlain or anomalous dispersion curves, molecular rotation

Future Research Directions and Potential Innovations in Azabicyclo 2.2.1 Heptane 2,3 Dicarboxylate Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex bicyclic systems like azabicyclo[2.2.1]heptane has traditionally relied on multi-step sequences that may involve harsh reagents and generate significant waste. The future of this field lies in the development of more sustainable and environmentally benign synthetic methodologies.

Catalytic Asymmetric Synthesis: A key area of development is the use of catalysis to improve efficiency and reduce environmental impact. Recent advancements have demonstrated the use of binary catalytic systems, such as an aminotriphenolate Al(III) complex combined with a bromide salt, to produce 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols under mild conditions. nih.gov Another promising approach involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which yields a range of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. acs.orgresearchgate.net These catalytic methods offer a significant improvement over stoichiometric reactions by reducing waste and improving atom economy.

Organocatalysis: The use of small organic molecules as catalysts is a cornerstone of green chemistry. Chiral 2-azabicycloalkane-based catalysts have been designed and successfully applied in stereoselective aldol (B89426) reactions. nih.gov The development of organocatalytic routes to the Azabicyclo[2.2.1]heptane-2,3-dicarboxylate core would eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product.

Future research will likely focus on expanding the scope of these catalytic systems, exploring biocatalytic routes using engineered enzymes, and adapting these syntheses for flow chemistry platforms, which can offer improved safety, scalability, and process control.

Synthetic StrategyCatalyst TypeKey Advantages
Catalytic Ring-OpeningChiral Phosphoric AcidHigh yields, excellent enantioselectivity
Binary CatalysisAl(III) Complex / Bromide SaltMild reaction conditions, good yields
Asymmetric Aldol ReactionChiral 2-azabicycloalkaneMetal-free, good stereoselectivity

Exploration of Novel Reactivity and Transformation Pathways

The unique steric and electronic properties of the azabicyclo[2.2.1]heptane scaffold give rise to novel reactivity that can be exploited for the synthesis of complex molecules. Moving beyond the functionalization of the carboxylate groups, future research will delve deeper into transformations of the bicyclic core itself.

Ring-Opening and Rearrangement Cascades: The strained nature of the bicyclic system makes it susceptible to ring-opening reactions, providing access to highly functionalized monocyclic structures that would be difficult to synthesize otherwise. A notable example is the highly regioselective ring-opening metathesis−cross metathesis (ROM−CM) of bridgehead-substituted 7-azanorbornene systems, which opens a pathway to interesting α-amino diacids and pyrrolizinone derivatives. acs.org Furthermore, complex cascade reactions, such as the SmI2-mediated spirocyclization and rearrangement to construct the 2-azabicyclo[2.2.1]heptene framework, demonstrate the potential for rapid increases in molecular complexity from relatively simple precursors. nih.govrsc.orgsemanticscholar.org

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient and align with the principles of green chemistry. The application of intramolecular Ugi reactions with 7-azabicyclo[2.2.1]heptane derivatives has been shown to produce polyfunctionalized azabicyclic peptidomimetics, highlighting the potential of MCRs in this area.

Functionalization of the Bicyclic Core: The direct and selective functionalization of the C-H bonds of the bicyclic scaffold remains a significant challenge. Future innovations may include the development of novel catalytic systems for site-selective C-H activation, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. The nucleophilic opening of related aziridinium (B1262131) intermediates to introduce substituents at various positions on the ring system also presents a viable strategy for diversification. researchgate.net

Transformation TypeKey FeaturePotential Products
Ring-Opening MetathesisHigh regioselectivityα-Amino diacids, Pyrrolizinones
SmI2-mediated CascadeSpirocyclization/rearrangementHighly functionalized core structures
Intramolecular Ugi ReactionMulticomponent, high efficiencyPolyfunctionalized peptidomimetics

Integration into Advanced Materials and Supramolecular Assemblies

The rigid and well-defined three-dimensional structure of this compound makes it an excellent candidate for the construction of advanced materials and supramolecular assemblies with unique properties.

Building Blocks for Supramolecular Chemistry: The dicarboxylate functionality can act as a hydrogen bond donor or acceptor, or as a ligand for metal coordination. Research has shown that linking a 7-azabicyclo[2.2.1]heptane amine to an α-amino acid can enforce a β-strand-like extended conformation. researchgate.net This ability to control peptide secondary structure is of great interest for the design of novel biomaterials and therapeutics. Furthermore, related bicyclic systems have been used to create ion uptake systems, forming cavities that can selectively bind cations like lithium. arkat-usa.org This suggests the potential for this compound in the development of sensors and separation materials.

Ligands for Metal-Organic Frameworks (MOFs): Metal-organic frameworks are crystalline materials constructed from metal ions linked by organic ligands. The dicarboxylate moiety of the title compound is an ideal functional group for acting as a linker in MOF synthesis. rsc.orgresearchgate.net The rigidity of the azabicyclo[2.2.1]heptane core could lead to the formation of MOFs with well-defined and permanent porosity, suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com The introduction of the nitrogen atom within the scaffold also offers a potential site for post-synthetic modification or for imparting specific catalytic or binding properties to the framework.

Monomers for Novel Polymers: The dicarboxylate can be converted into a diol or diamine, which can then be used as a monomer in polymerization reactions. The incorporation of the rigid bicyclic structure into a polymer backbone could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.

Machine Learning and AI-Driven Design of Azabicyclic Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of molecular properties to the design of synthetic routes and the discovery of new materials. nih.gov

Synthesis Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions with increasing accuracy. nih.gov By training on large datasets of published reactions, these tools can help chemists to design more efficient synthetic routes to this compound and its derivatives. ML can also be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, accelerating the development of sustainable synthetic protocols. dovepress.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for azabicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of norbornene dicarboxylic anhydride derivatives. Key parameters include catalyst selection (e.g., Pd/C vs. Raney Ni), hydrogen pressure (5 MPa), and temperature (60°C). For example, replacing Pd/C with Raney Ni reduces costs while maintaining yields >90% . Solvent choice (e.g., ethanol) and reaction time (24–48 h) also influence purity. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity post-synthesis .

Q. How can stereochemistry be confirmed in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. For example, monoclinic crystal systems (space group P21_1/n) with unit cell parameters (a = 6.8541 Å, b = 35.206 Å) resolve enantiomeric configurations . Complementary techniques like 13C^{13}\text{C}-NMR can distinguish endo vs. exo substituents by analyzing carbonyl carbon shifts (δ ~170–175 ppm) .

Q. What analytical techniques are used to characterize this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Confirms anhydride (1740–1780 cm1^{-1}) or carboxylate (1650–1700 cm1^{-1}) functional groups .
  • NMR Spectroscopy : 1H^1\text{H}-NMR identifies bridgehead protons (δ 1.5–2.5 ppm) and methylene groups (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 447.3081 for C25_{25}H44_{44}O5_5) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of azabicyclo[2.2.1]heptane-2,3-dicarboxylates be achieved?

  • Methodological Answer : Rhodium-catalyzed desymmetrization of meso-alkenes enables enantioselective carbonylations. Chiral ligands (e.g., BINAP) and asymmetric hydrogenation conditions (e.g., 5 MPa H2_2, 60°C) yield enantiomeric excess (>90%). Post-reaction chiral HPLC (e.g., Chiralpak AD-H column) resolves R/S configurations .

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering). Combine SC-XRD with density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states. For example, endo-substituted derivatives exhibit lower energy barriers (~5 kcal/mol) than exo isomers, aligning with experimental NMR coupling constants (J=810J = 8–10 Hz) .

Q. How do structural modifications (e.g., alkyloxy or aryloxy substituents) impact biological activity?

  • Methodological Answer :

  • Anticancer Activity : Norcantharidin analogs (e.g., 5-methyl derivatives) show enhanced cytotoxicity (IC50_{50} ~10 μM) by inhibiting protein phosphatase 2A (PP2A).
  • CNS Applications : 2-Azabicyclo derivatives (e.g., 5-hydroxymethyl) modulate serotonin receptors (5-HT1A_{1A} Ki_i = 15 nM) via stereospecific binding .
  • Testing Protocol : Use MTT assays for viability and radioligand binding assays for receptor affinity .

Q. What are the environmental and safety considerations for handling azabicyclo[2.2.1]heptane-2,3-dicarboxylates?

  • Methodological Answer :

  • Hazard Classification : Classified as acutely hazardous (CAS 145-73-3) due to aquatic toxicity (LC50_{50} < 1 mg/L).
  • Mitigation : Use fume hoods for synthesis, avoid aqueous discharge, and employ solid-phase extraction for waste containment .

Key Challenges and Future Directions

  • Scalability : Improve enantioselective routes using flow chemistry.
  • Toxicity Profiling : Develop zebrafish models to assess ecotoxicity.
  • Computational Tools : Machine learning for predicting stereochemical outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.